1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde

Description

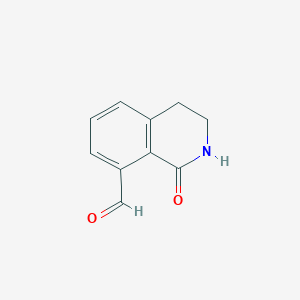

1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde is a heterocyclic organic compound featuring a partially saturated isoquinoline backbone with a ketone group at position 1 and an aldehyde substituent at position 8 (Figure 1). Its structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in synthetic organic chemistry and drug discovery.

Synthetic routes for similar compounds (e.g., 4-oxo-1,4-dihydroquinoline derivatives) often involve cyclization reactions, TLC purification, and characterization via IR, $ ^1H $ NMR, and LC-MS . The aldehyde group at position 8 may facilitate further derivatization, such as condensation or nucleophilic additions, to generate libraries of bioactive molecules.

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

1-oxo-3,4-dihydro-2H-isoquinoline-8-carbaldehyde |

InChI |

InChI=1S/C10H9NO2/c12-6-8-3-1-2-7-4-5-11-10(13)9(7)8/h1-3,6H,4-5H2,(H,11,13) |

InChI Key |

ITWNWYKRXDMRLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC=C2C=O |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group at position 8 undergoes oxidation to form carboxylic acid derivatives. This reaction typically employs oxidizing agents such as sodium periodate (NaIO4) or osmium(VIII) oxide (OsO4) in aqueous solvents. For example, oxidation of similar tetrahydroisoquinoline aldehydes yields carboxylic acids, which can further participate in esterification or amidation reactions.

Key Reaction:

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . This transformation is critical for generating alcohol derivatives that may serve as intermediates in further functionalization.

Key Reaction:

Nucleophilic Addition

The aldehyde participates in nucleophilic addition reactions , such as:

-

Imine formation with amines to create Schiff bases.

-

Hydrazone formation with hydrazines, useful for stabilizing carbonyl groups.

-

Grignard reagent addition to form secondary alcohols.

These reactions are facilitated by the electrophilic nature of the aldehyde carbonyl group.

Condensation Reactions

The compound undergoes Pictet–Spangler condensation and related cyclization reactions to form fused heterocyclic systems. For example, reductive amination with amines and subsequent cyclization (e.g., using triethylsilane/TFA ) can generate complex derivatives .

Key Reaction:

Suzuki Coupling

While not directly applicable to the aldehyde group, the compound may participate in Suzuki-Miyaura coupling if a boronate ester is introduced. This reaction allows for the installation of aryl or alkyl groups via palladium-catalyzed cross-coupling .

Key Reaction:

Mechanistic Insights

The aldehyde group’s reactivity is influenced by steric and electronic factors. For example:

-

Tautomerization (as observed in analogous isoquinolinones ) may shift electron density, altering reaction pathways.

-

Autooxidation under free radical conditions can lead to hydroperoxide intermediates, followed by rearrangements .

Biological and Synthetic Implications

The compound’s reactivity enables its use as a building block in medicinal chemistry. For instance:

-

Enzyme inhibition : Oxidized derivatives may interact with targets like aminopeptidase N (APN).

-

Neurotransmitter modulation : Reduced alcohol derivatives could serve as ligands for neurotransmitter receptors.

Scientific Research Applications

1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. It is known to undergo isomerization of iminium intermediates, which plays a crucial role in its biological activities . The compound’s effects are mediated through its interaction with various enzymes and receptors, leading to its observed biological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde with structurally related compounds, emphasizing differences in core architecture, substituents, synthesis, and biological activity.

Table 1: Structural and Functional Comparison

Key Comparisons

Core Heterocycle Differences Tetrahydroisoquinoline vs. Tetrahydropyridine:

- The tetrahydroisoquinoline core (target compound) contains a fused benzene ring, enhancing aromatic stability compared to MPTP’s simpler tetrahydropyridine ring. This structural difference may influence bioavailability and metabolic pathways . Tetrahydroisoquinoline vs. Dihydroquinoline:

- The dihydroquinoline derivatives in feature a partially unsaturated quinoline ring with a 4-oxo group, whereas the target compound’s 1-oxo group and aldehyde substituent create distinct electronic and steric profiles .

Substituent Positioning and Reactivity The 8-carbaldehyde group in the target compound is positioned on the aromatic ring, enabling conjugation with other pharmacophores. In contrast, MPTP’s 4-phenyl group and methyl substituent contribute to its lipophilicity and neurotoxic effects .

MPTP’s illicit synthesis highlights the importance of controlled reaction conditions to avoid toxic byproducts .

Biological Implications MPTP’s neurotoxicity arises from its conversion to MPP+, which inhibits mitochondrial complex I, leading to dopaminergic neuron degeneration . The target compound’s aldehyde group may confer reactivity but lacks documented neurotoxic effects. 4-Oxo-dihydroquinoline derivatives exhibit antimicrobial and enzyme-inhibitory activities, suggesting that modifications to the target compound’s aldehyde group could yield bioactive analogs .

Biological Activity

1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a fused ring system comprising a six-membered benzene ring and a five-membered nitrogen-containing ring. Its unique structural features allow it to serve as a precursor for various bioactive derivatives, which have been studied for their potential therapeutic applications.

- Molecular Formula : C11H11NO

- Molecular Weight : 175.18 g/mol

- CAS Number : 933695-78-4

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antiviral Activity : Derivatives of this compound have shown promise as inhibitors of viral proteases, notably those from the West Nile virus. A study demonstrated that certain synthesized tetrahydroisoquinoline derivatives displayed effective antiviral activity against strains of human coronaviruses (HCoV-229E and HCoV-OC43) .

- Neuroprotective Effects : The compound's ability to modulate central nervous system receptor functions positions it as a candidate for neuroprotective therapies. It has been investigated for its potential to inhibit neuroinflammation and protect against neurodegenerative diseases such as Alzheimer's .

- Antitumor Activity : Tetrahydroisoquinoline derivatives have been explored for their anticancer properties. Some compounds within this class exhibited cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, although further research is needed to establish its efficacy and mechanism of action .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating various biochemical pathways. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment .

- Receptor Modulation : Its interactions with central nervous system receptors can influence neurotransmitter systems and potentially alleviate symptoms associated with neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

Q & A

What are the established synthetic routes for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves cyclization of substituted benzaldehyde precursors with amines or amino acids under acidic or catalytic conditions. For example, modular approaches using tetrahydroisoquinoline scaffolds often employ Suzuki-Miyaura coupling or reductive amination to introduce substituents . Yield optimization requires precise control of temperature (e.g., 60–80°C for cyclization) and solvent selection (e.g., ethanol or DMF). Impurity profiles, such as unreacted intermediates or regioisomers, are minimized via recrystallization in methanol/water mixtures or chromatographic purification .

How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Basic Research Question

Nuclear Magnetic Resonance (NMR) is critical for confirming the tetrahydroisoquinoline scaffold:

- H NMR : Signals at δ 2.8–3.5 ppm correspond to methylene protons in the tetrahydro ring, while aromatic protons (C-8 carbaldehyde) appear as a singlet near δ 9.8–10.2 ppm .

- C NMR : The carbonyl carbon (C-1) resonates at δ 190–200 ppm, and the aldehyde carbon (C-8) at δ 195–200 ppm .

High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: 212.0712). Purity ≥95% is verified via reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water) .

What biological systems or enzymatic processes are influenced by this compound, and how is its activity quantified?

Advanced Research Question

This scaffold inhibits viral proteases, notably West Nile Virus (WNV) NS2B/NS3 protease, with IC values in the micromolar range. Activity is assessed via in vitro fluorescence resonance energy transfer (FRET) assays using fluorogenic substrates like Boc-Gly-Arg-Arg-AMC. Competitive inhibition kinetics (K) are determined via Lineweaver-Burk plots . Selectivity against mammalian serine proteases (e.g., trypsin, chymotrypsin) is critical to avoid off-target effects, requiring parallel screening with enzyme panels .

How do structural modifications to the tetrahydroisoquinoline scaffold impact its bioactivity and physicochemical properties?

Advanced Research Question

Key modifications include:

- C-8 Substitution : Replacement of the carbaldehyde with carboxylate groups (e.g., methyl ester) reduces polarity, enhancing membrane permeability (logP increases by ~0.5 units) but may decrease protease affinity .

- Ring Saturation : Partial saturation (e.g., 1-oxo-1,2-dihydroisoquinoline derivatives) alters conformational flexibility, impacting binding to the protease’s S1 pocket. Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding modes and stability .

What analytical strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in IC values often stem from assay variability (e.g., substrate concentration, enzyme purity). To harmonize

- Standardized Protocols : Use recombinant WNV NS2B/NS3 protease (≥90% purity by SDS-PAGE) and fixed substrate concentrations (e.g., 20 µM Boc-Gly-Arg-Arg-AMC) .

- Counter-Screening : Validate hits in orthogonal assays (e.g., SPR for binding kinetics) to exclude false positives from fluorescent artifacts .

How can computational chemistry guide the design of this compound derivatives for enhanced potency?

Advanced Research Question

Structure-activity relationship (SAR) modeling identifies critical pharmacophores:

- Quantum Mechanics (QM) : Calculates electrostatic potential maps to optimize hydrogen bonding with protease catalytic triad (His51, Asp75, Ser135) .

- Molecular Dynamics (MD) : Simulates binding stability over 100 ns trajectories; derivatives with ΔG < −8 kcal/mol (MM/PBSA) show improved inhibition .

What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how are they addressed?

Advanced Research Question

Key challenges include:

- Oxidative Degradation : The aldehyde group is prone to oxidation; inert atmospheres (N) and stabilizers (e.g., BHT) are used during storage .

- Regioselectivity : Multi-step sequences (e.g., Boc-protection/deprotection) ensure correct cyclization, monitored via in-situ FTIR for intermediate tracking .

How does the compound’s reactivity influence its stability in biological matrices during pharmacokinetic studies?

Advanced Research Question

The aldehyde undergoes rapid Schiff base formation with serum albumin, reducing free plasma concentrations. Stability is enhanced via prodrug strategies (e.g., acetal derivatives) that hydrolyze in vivo. LC-MS/MS quantifies parent compound and metabolites in rat plasma, with a detection limit of 0.1 ng/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.